6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine

Medicinal Chemistry Physicochemical Property Compound Characterization

Essential heterocyclic intermediate for medicinal chemistry with dual reactive handles enabling sequential Suzuki-Miyaura cross-coupling and nucleophilic substitution. Ideal for kinase inhibitor synthesis (PI3K) and protein crosslinking probes. Choose for efficient library generation of 2,6-disubstituted imidazo[1,2-a]pyridines.

Molecular Formula C8H6Cl2N2
Molecular Weight 201.05 g/mol
CAS No. 182181-25-5
Cat. No. B066947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine
CAS182181-25-5
Molecular FormulaC8H6Cl2N2
Molecular Weight201.05 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1Cl)CCl
InChIInChI=1S/C8H6Cl2N2/c9-3-7-5-12-4-6(10)1-2-8(12)11-7/h1-2,4-5H,3H2
InChIKeyDXVDJNHXCPDUIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine (CAS 182181-25-5): Core Properties and Procurement Baseline


6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine is a bifunctional heterocyclic building block within the imidazo[1,2-a]pyridine family, characterized by a chlorine substituent at the 6-position and a reactive chloromethyl group at the 2-position [1]. Its molecular formula is C₈H₆Cl₂N₂ with a molecular weight of 201.05 g/mol [1]. The compound serves as a versatile intermediate in medicinal chemistry, enabling further functionalization via nucleophilic substitution at the chloromethyl site and cross-coupling reactions at the 6-chloro position [2].

Why Generic Substitution of 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine Fails: Critical Differentiators from Analogs


The imidazo[1,2-a]pyridine scaffold is highly sensitive to substitution patterns, where even minor changes in halogen identity or position profoundly alter physicochemical properties and synthetic utility. For example, the presence of the 6-chloro substituent distinguishes this compound from unsubstituted 2-chloromethylimidazo[1,2-a]pyridine, providing an additional site for cross-coupling reactions [1]. Furthermore, the 6-chloro atom provides a distinct reactivity profile and a different electronic environment compared to the 6-bromo analog, which can significantly influence downstream reaction outcomes and biological interactions .

6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine: Quantitative Differentiation Evidence vs. Analogs


Molecular Weight and Lipophilicity Differentiation: 6-Chloro vs. Unsubstituted 2-Chloromethyl Analog

The 6-chloro substituent significantly alters key physicochemical properties compared to the unsubstituted 2-chloromethylimidazo[1,2-a]pyridine core. The presence of the chloro group increases molecular weight and enhances lipophilicity, as reflected in the higher computed XLogP3-AA value [1][2].

Medicinal Chemistry Physicochemical Property Compound Characterization

Enhanced Synthetic Versatility: Dual Reactive Sites for Sequential Cross-Coupling

The presence of both a 6-chloro substituent and a 2-chloromethyl group provides dual electrophilic sites for sequential functionalization. This allows for a one-pot, two-step diversification strategy via Suzuki-Miyaura cross-coupling, a synthetic advantage not available to analogs lacking the 6-halogen [1]. The 6-chloro atom serves as an effective handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl or heteroaryl groups after initial derivatization at the chloromethyl site [1].

Organic Synthesis Medicinal Chemistry Cross-Coupling

Halogen Reactivity Modulation: Chlorine vs. Bromine at the 6-Position

The C-Cl bond at the 6-position is significantly stronger and less reactive than the C-Br bond found in the 6-bromo analog. This translates to a distinct selectivity profile in cross-coupling reactions, where the 6-chloro derivative may require harsher conditions or different catalysts compared to its bromo counterpart, offering chemists a tunable reactivity handle for complex synthetic sequences .

Medicinal Chemistry Cross-Coupling Halogen Bonding

Purity and Commercial Availability: Standardized Specifications for Research Consistency

The target compound is commercially available with a standard purity specification of 96-97%, ensuring consistent quality for research applications . This high purity level reduces the risk of side reactions and impurities that could confound biological or synthetic results, a critical factor when selecting a building block for reproducible science.

Chemical Procurement Quality Control Commercial Availability

6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine: Optimal Application Scenarios Based on Evidence


Medicinal Chemistry Library Synthesis: Leveraging Dual Reactivity for Diverse Compound Generation

This compound is ideally suited for medicinal chemistry campaigns requiring rapid diversification of the imidazo[1,2-a]pyridine core. Its dual electrophilic sites—the 2-chloromethyl group and the 6-chloro substituent—enable a two-step, one-pot sequential functionalization strategy using Suzuki-Miyaura cross-coupling [1]. This allows chemists to efficiently generate libraries of 2,6-disubstituted imidazo[1,2-a]pyridines, a privileged scaffold in drug discovery.

Development of PI3 Kinase Inhibitors and Other Kinase-Targeted Therapeutics

The imidazo[1,2-a]pyridine core is a recognized pharmacophore for kinase inhibition, notably PI3 kinases [1]. The 6-chloro-2-(chloromethyl) derivative serves as a critical intermediate for installing diverse substituents at both the 2- and 6-positions, which are known to modulate potency and selectivity against specific kinase isoforms. Its use can accelerate the synthesis of novel inhibitors for oncology and immunology targets.

Protein Crosslinking Studies Utilizing the Reactive Chloromethyl Group

In its hydrochloride salt form (CAS 502841-53-4), this compound is a valuable tool for protein crosslinking studies [1]. The chloromethyl group acts as an electrophilic handle that can form covalent bonds with nucleophilic amino acid residues (e.g., cysteine, lysine) on protein surfaces. This application is crucial for probing protein-protein interactions, stabilizing protein complexes, and developing chemical biology probes.

Synthesis of Antiviral Agents Targeting Cytomegalovirus (CMV)

Chlorinated imidazo[1,2-a]pyridine derivatives, including those with 2-chloromethyl and 6-halogen substitution patterns, have demonstrated antiviral activity against human cytomegalovirus (HCMV) [1]. The 6-chloro-2-(chloromethyl) compound can be used as a starting material to synthesize acyclic nucleoside analogs and other modified bases, which are evaluated for their ability to inhibit viral replication.

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